(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic chemistry .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve studying its reactivity, stability, and the products it forms during chemical reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Molecular Synthesis and Structural Analysis
- The compound, (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile, is utilized in the field of molecular synthesis. One such application involves the synthesis of a molecule combining phytonutrients, ferulic acid, and sesamol, which is beneficial in cardiovascular diseases by inhibiting the myeloperoxidase enzyme. The compound's structure is characterized through various techniques, and its intermolecular interactions are analyzed, providing insights into its potential biological applications (Jayaraj & Desikan, 2020).
Fluorescence Probes and Sensing Applications
- Benzoxazole derivatives, similar to this compound, are used to create fluorescent probes for sensing pH changes and metal cations, highlighting their sensitivity and selectivity in chemical detection processes (Tanaka et al., 2001).
Ligand Synthesis for Catalytic Reactions
- The compound plays a role in ligand synthesis for catalytic reactions, specifically in the formation of benzoxazole derivatives through intramolecular C-O cross-coupling. This showcases the versatility of the compound in facilitating various chemical syntheses (Singh et al., 2017).
Photochemical Property Study
- Benzoxazole derivatives like this compound are investigated for their photochemical properties. This research provides valuable information about their potential applications in areas like material sciences and photodynamic therapy (Ohshima et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-20-14-6-4-5-12(10-14)9-13(11-18)17-19-15-7-2-3-8-16(15)21-17/h2-10H,1H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQKOYXJGYHXFK-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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